molecular formula C11H16O2 B12104491 Ethyl (2E,4E,6E)-nona-2,4,6-trienoate

Ethyl (2E,4E,6E)-nona-2,4,6-trienoate

Cat. No.: B12104491
M. Wt: 180.24 g/mol
InChI Key: FTAHKPFYTOEBEA-SUTYWZMXSA-N
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Description

Ethyl (2E,4E,6E)-nona-2,4,6-trienoate is an organic compound characterized by its conjugated triene system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2E,4E,6E)-nona-2,4,6-trienoate typically involves the esterification of the corresponding acid, nona-2,4,6-trienoic acid, with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are chosen to optimize the reaction rate and minimize by-products. The use of automated systems ensures consistent quality and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of epoxides or carboxylic acids.

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of saturated esters.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution under mild heating.

    Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated esters.

    Substitution: Amides, alcohol derivatives.

Scientific Research Applications

Ethyl (2E,4E,6E)-nona-2,4,6-trienoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules with conjugated systems.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its role in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the production of polymers and materials with unique optical and electronic properties.

Mechanism of Action

The mechanism by which Ethyl (2E,4E,6E)-nona-2,4,6-trienoate exerts its effects is largely dependent on its chemical structure. The conjugated triene system allows for interactions with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological activities. The ester group also plays a role in the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Ethyl (2E,4E,6E)-nona-2,4,6-trienoate can be compared with other conjugated triene esters, such as:

    Ethyl (2E,4E,6E)-deca-2,4,6-trienoate: Similar structure but with an additional carbon atom, leading to different physical and chemical properties.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its reactivity and applications.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

ethyl (2E,4E,6E)-nona-2,4,6-trienoate

InChI

InChI=1S/C11H16O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h5-10H,3-4H2,1-2H3/b6-5+,8-7+,10-9+

InChI Key

FTAHKPFYTOEBEA-SUTYWZMXSA-N

Isomeric SMILES

CC/C=C/C=C/C=C/C(=O)OCC

Canonical SMILES

CCC=CC=CC=CC(=O)OCC

Origin of Product

United States

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